2-Fluoro-6-methoxybenzylamine
Overview
Description
2-Fluoro-6-methoxybenzylamine is an organic compound with the chemical formula C9H12FNO. It belongs to the class of benzylamines and is characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 6-position on the benzene ring. This compound is a white crystalline solid and is commonly used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Fluoro-6-methoxybenzylamine involves the reaction of phenacetamide with hydrogen fluoride to produce 2-fluoro-later amines. These amines are then reacted with methanol in the presence of sodium hydride to yield this compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxybenzylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium hydride (NaH) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzylamines, aldehydes, ketones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-6-methoxybenzylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxybenzylamine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the benzene ring play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methoxyphenylamine
- 2-Fluoro-6-methoxybenzaldehyde
- 2-Fluoro-6-methoxybenzoic acid
Uniqueness
2-Fluoro-6-methoxybenzylamine is unique due to the specific positioning of the fluorine atom and methoxy group on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2-fluoro-6-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXMQSDLDAJYMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654569 | |
Record name | 1-(2-Fluoro-6-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150517-75-2 | |
Record name | 1-(2-Fluoro-6-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FLUORO-6-METHOXYBENZYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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